3,5-Dibromo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Br2N It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the amino group is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-N,N-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. The typical synthetic route includes:
Bromination: N,N-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, N,N-dimethylaniline is brominated with bromine or a bromine source under optimized conditions to achieve high yield and purity.
Purification and Isolation: The product is purified using industrial-scale purification techniques, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
Scientific Research Applications
3,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. These interactions can lead to various biochemical and chemical pathways, including:
Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions.
Nucleophilic Attack: The dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Coordination Chemistry: The compound can form coordination complexes with metal ions, influencing its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks bromine substituents, making it less reactive in certain substitution reactions.
3,5-Dibromoaniline: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.
3-Bromo-N,N-dimethylaniline: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
3,5-Dibromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct reactivity patterns and potential applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
3,5-Dibromo-N,N-dimethylaniline (DBDMA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including enzymatic interactions, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉Br₂N and is characterized by the presence of two bromine atoms at the 3 and 5 positions of the aniline ring. The compound is a derivative of N,N-dimethylaniline, which is known for its various biological effects.
Property | Value |
---|---|
Molecular Formula | C₈H₉Br₂N |
Molecular Weight | 266.97 g/mol |
CAS Number | 64230-29-1 |
Solubility | Soluble in organic solvents |
Antioxidant Properties
Recent studies have indicated that derivatives of dibromoanilines exhibit significant antioxidant activity. For example, compounds related to DBDMA have shown promising results in scavenging free radicals, which can be linked to their structural properties that enhance electron donation capabilities. The NO radical scavenging assay has been employed to evaluate these effects, demonstrating that certain derivatives can inhibit oxidative stress markers in vitro .
Enzymatic Inhibition
DBDMA has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. Enzymatic assays have shown that it can inhibit α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism. This inhibition suggests a potential role for DBDMA in managing hyperglycemia by delaying carbohydrate absorption .
Table: Enzymatic Activity of DBDMA Derivatives
Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
---|---|---|
DBDMA | 45 | 30 |
6-Bromo-DMDMA | 50 | 35 |
8-Bromo-DMDMA | 40 | 25 |
Toxicological Effects
The toxicological profile of DBDMA is crucial for understanding its safety and efficacy. Studies have reported that exposure to N,N-dimethylaniline derivatives can lead to methaemoglobinaemia and other hematotoxic effects. In chronic studies involving Fischer 344 rats, significant dose-related toxic effects were observed, including splenomegaly and decreased body weight gain .
Table: Toxicity Data from Animal Studies
Study Type | Dose (mg/kg) | Observed Effects |
---|---|---|
Acute Toxicity | 1350 | Methaemoglobinaemia |
Chronic Toxicity | 500 | Decreased body weight, splenomegaly |
Case Studies
- Case Study on Antioxidant Activity : A study investigating various dibromoaniline derivatives found that DBDMA exhibited a strong ability to scavenge nitric oxide radicals. This activity was attributed to the electron-withdrawing effects of the bromine substituents, enhancing the compound's ability to stabilize free radicals .
- Enzymatic Inhibition Case Study : In vitro assays demonstrated that DBDMA significantly inhibited α-glucosidase activity in a concentration-dependent manner. This finding supports its potential application as an antihyperglycemic agent, particularly for patients with type 2 diabetes .
- Toxicity Case Study : Chronic exposure studies on Fischer 344 rats revealed that high doses of DBDMA led to significant hematological changes and organ damage, underscoring the need for careful handling and further investigation into its safety profile .
Properties
Molecular Formula |
C8H9Br2N |
---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
3,5-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
InChI Key |
JWHARUCAPVXUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.